molecular formula C6H4BrFN2O B2844931 2-Bromo-5-fluoroisonicotinamide CAS No. 1799792-28-1

2-Bromo-5-fluoroisonicotinamide

Cat. No.: B2844931
CAS No.: 1799792-28-1
M. Wt: 219.013
InChI Key: FNATWZQSDZHVQN-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroisonicotinamide is a chemical compound with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol It is a derivative of isonicotinamide, featuring bromine and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoroisonicotinamide typically involves the bromination and fluorination of isonicotinamide. One common method includes the reaction of 2-bromo-5-fluoropyridine with an appropriate amide source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoroisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoroisonicotinamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoisonicotinamide: Lacks the fluorine substituent, which can affect its reactivity and biological activity.

    5-Fluoroisonicotinamide: Lacks the bromine substituent, leading to different chemical and biological properties.

    2-Chloro-5-fluoroisonicotinamide:

Uniqueness

2-Bromo-5-fluoroisonicotinamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-5-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNATWZQSDZHVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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